
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of related azetidinones and triazoles from quinoline derivatives has been explored, highlighting the versatile approaches to generate structurally complex and biologically significant compounds. For instance, benzocarbacephems, which share a core structure with the compound of interest, have been synthesized from simple quinoline derivatives, demonstrating the potential for creating diverse chemical entities from basic heterocyclic frameworks (Gilchrist & Rahman, 1998).
Antimicrobial and Antifungal Activities
Substituted 1,2,3-triazoles derived from quinoline and related heterocycles have been reported for their antimicrobial activity. Such compounds were synthesized through 1,3-dipolar cycloaddition reactions, indicating the versatility of the triazole group in enhancing biological activities. These synthesized compounds underwent screening for antimicrobial activity, showcasing the potential therapeutic applications of these chemical frameworks (Holla et al., 2005).
Pharmacological Evaluation
Quinoxalin-2-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating the compound's potential in addressing disorders related to the serotonin system. The synthesized carboxamides showed significant 5-HT3 receptor antagonism, highlighting the therapeutic potential of quinoxaline derivatives in the pharmacological domain (Mahesh et al., 2011).
Anticonvulsant Properties
Quinoxaline derivatives have been explored for their anticonvulsant activities, with some compounds showing promising results in preclinical models. This suggests the potential of quinoxaline and its derivatives in the development of new anticonvulsant drugs, further emphasizing the importance of structural diversity in medicinal chemistry (Alswah et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

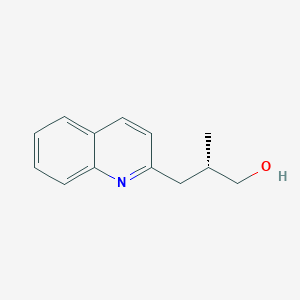
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
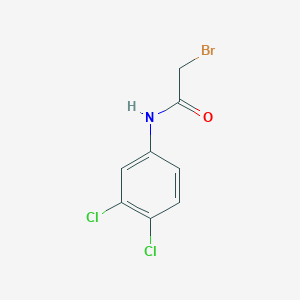
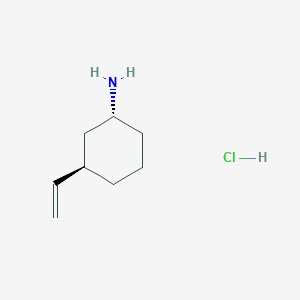
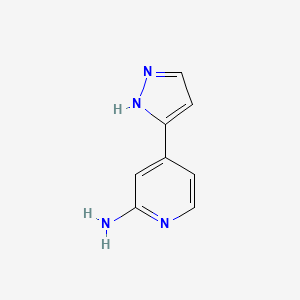
![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
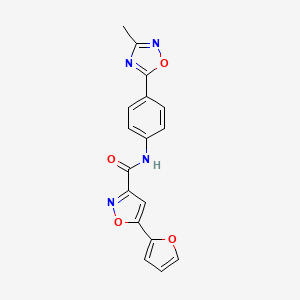
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)